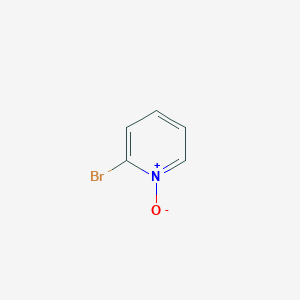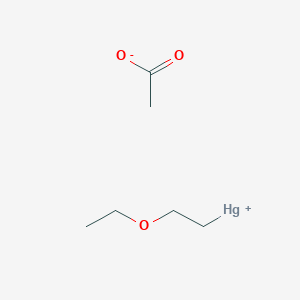
2-Ethoxyethylmercury acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethylmercury acetate is a chemical compound that has been used in scientific research for various purposes. It is a derivative of mercury, which is a toxic heavy metal. However, 2-Ethoxyethylmercury acetate has unique properties that make it useful in certain applications. In
Mecanismo De Acción
The mechanism of action of 2-Ethoxyethylmercury acetate is not fully understood. However, it is believed that the compound can bind to sulfhydryl groups on proteins and enzymes, disrupting their function. This can lead to cellular damage and toxicity.
Efectos Bioquímicos Y Fisiológicos
2-Ethoxyethylmercury acetate has been shown to have toxic effects on various biological systems. It can cause oxidative stress, mitochondrial dysfunction, and DNA damage. In addition, it can affect the immune system and lead to inflammation. These effects can be observed in both in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethoxyethylmercury acetate in lab experiments is its high solubility in organic solvents. This makes it easy to use in various reactions and analytical techniques. However, the compound is highly toxic and requires careful handling and disposal. It is also expensive and not readily available.
Direcciones Futuras
There are several future directions for research involving 2-Ethoxyethylmercury acetate. One area of interest is the development of safer and more effective mercury chelators. Another area is the study of the compound's effects on specific biological systems, such as the nervous system or the immune system. In addition, there is a need for further research on the environmental impact of mercury compounds, including 2-Ethoxyethylmercury acetate.
Conclusion:
2-Ethoxyethylmercury acetate is a chemical compound that has been used in scientific research for various purposes. It is synthesized by reacting ethylene oxide with mercuric acetate and has unique properties that make it useful in certain applications. The compound has toxic effects on various biological systems and requires careful handling and disposal. However, there are several future directions for research involving 2-Ethoxyethylmercury acetate, including the development of safer mercury chelators and the study of its effects on specific biological systems.
Métodos De Síntesis
2-Ethoxyethylmercury acetate can be synthesized by reacting ethylene oxide with mercuric acetate in the presence of a catalyst. The reaction produces 2-Ethoxyethylmercury acetate as a white crystalline solid. The purity of the compound can be improved by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
2-Ethoxyethylmercury acetate has been used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis reactions. It can also be used as a reference standard for analytical chemistry techniques. In addition, 2-Ethoxyethylmercury acetate has been used in the study of mercury toxicity and its effects on the environment.
Propiedades
Número CAS |
124-08-3 |
|---|---|
Nombre del producto |
2-Ethoxyethylmercury acetate |
Fórmula molecular |
C6H12HgO3 |
Peso molecular |
332.75 g/mol |
Nombre IUPAC |
2-ethoxyethylmercury(1+);acetate |
InChI |
InChI=1S/C4H9O.C2H4O2.Hg/c1-3-5-4-2;1-2(3)4;/h1,3-4H2,2H3;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
FAVXZIAISXPFRT-UHFFFAOYSA-M |
SMILES |
CCOCC[Hg+].CC(=O)[O-] |
SMILES canónico |
CCOCC[Hg+].CC(=O)[O-] |
Otros números CAS |
124-08-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[3.3]heptane](/img/structure/B86710.png)



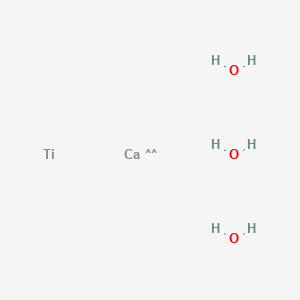
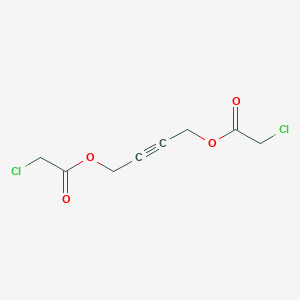

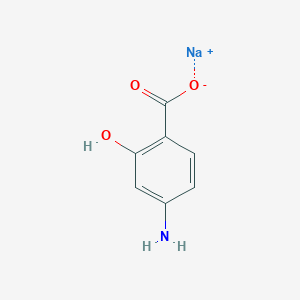
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
